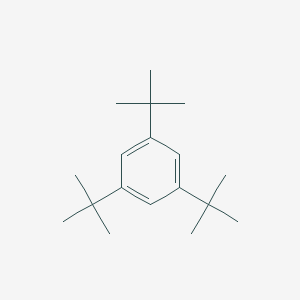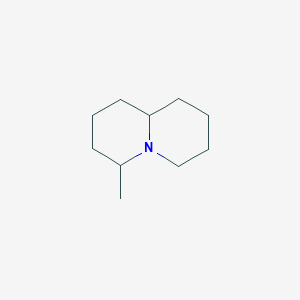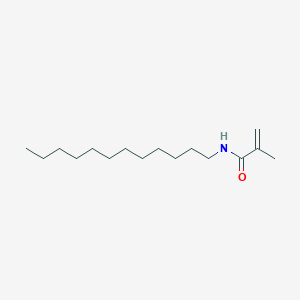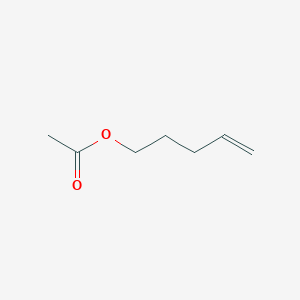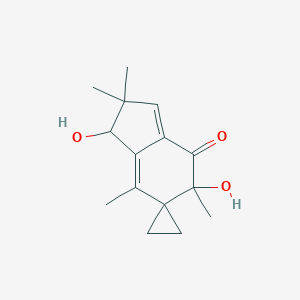
Illudin M
Overview
Description
Illudin M is a sesquiterpene compound first isolated from the culture broth of the Omphalotus olearius mushroom . It is known for its potent cytotoxic properties, which have been extensively studied for their potential in anticancer therapies . Despite its efficacy against cancer cells, its indiscriminate toxicity has limited its clinical applications .
Mechanism of Action
Target of Action
Illudin M, a fungal sesquiterpene, primarily targets DNA, RNA, and proteins . It is known to be indiscriminately cytotoxic in both cancer and non-malignant cells .
Mode of Action
This compound interacts with its targets through a unique activation mechanism. After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA synthesis/replication, cell arrest, and induction of apoptosis . The compound’s reactivity towards nucleophiles is facilitated by a unique activation mechanism to form electrophilic intermediates that react with bionucleophiles, such as DNA bases .
Pharmacokinetics
It is known that this compound is a base molecule for the development of new anticancer agents due to its strong activity against some resistant tumor cell lines . Semisynthetic derivatives of this compound have shown increased in vitro selectivity and improved therapeutic index against certain tumor cell lines .
Result of Action
This compound has been found to kill malignant glioma cells as well as primary neurons and astrocytes at similarly low concentrations . It destroys their microtubule and glial fibrillary acidic protein (GFAP) networks . Its indiscriminate toxicity has prevented clinical applications .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the production of this compound by Basidiomycota of the genus Omphalotus can be optimized by controlling growth of biomass with a carefully timed pH-shift combined with an improved precursor-feeding strategy . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as pH and nutrient availability.
Biochemical Analysis
Biochemical Properties
Illudin M exerts its effects through biochemical reactions involving DNA, RNA, and proteins . After a pre-activating reduction of its enone by NADPH-dependent oxido-reductases or glutathione, this compound can alkylate DNA, RNA, and proteins via opening of the spirocyclopropane, thereby inducing apoptotic cell death .
Cellular Effects
This compound has been observed to kill malignant glioma cells, primary neurons, and astrocytes at similarly low concentrations . It also destroys their microtubule and glial fibrillary acidic protein (GFAP) networks .
Molecular Mechanism
The molecular mechanism of this compound involves the alkylation of DNA, RNA, and proteins . This alkylation is facilitated by a unique activation mechanism that forms electrophilic intermediates that react with bionucleophiles, such as DNA bases .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in co-cultures of neurons with U87 cells, this compound eventually killed them by induction of differentiation based on the activation of nuclear receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Illudin M is primarily obtained from the culture of Omphalotus species, particularly Omphalotus nidiformis . The production process involves cultivating the fungus in a medium containing corn steep solids, glucose, and Dox broth . The cultivation time is optimized to enhance the yield, with acetate and glucose being fed at specific intervals to boost production . The final product is extracted using a water/heptane mixture, and this compound is enriched in the heptane phase .
Industrial Production Methods
The industrial production of this compound involves scaling up the cultivation process to stirred tank bioreactors . By controlling key parameters such as pH and precursor feeding strategies, the production process can achieve high titers of this compound . The downstream processing includes adsorption and elution using a fixed resin-bed, followed by isocratic elution with methanol to obtain a highly concentrated fraction of this compound .
Chemical Reactions Analysis
Illudin M undergoes several types of chemical reactions, including:
Alkylation: This compound can alkylate DNA, RNA, and proteins, leading to the formation of covalent bonds with these biomolecules.
Reduction: The enone group in this compound can be reduced by NADPH-dependent oxido-reductases or glutathione.
Cyclopropane Opening: The spirocyclopropane ring in this compound can be opened, leading to the formation of reactive intermediates that can further react with nucleophiles.
Common reagents and conditions used in these reactions include NADPH, glutathione, and various nucleophiles . The major products formed from these reactions are alkylated biomolecules and reactive intermediates .
Scientific Research Applications
Illudin M has several scientific research applications, including:
Anticancer Research: This compound and its derivatives have shown promising results in preclinical studies for their anticancer properties.
Drug Development: This compound serves as a precursor for the development of semisynthetic anticancer agents such as Irofulven, which is currently in phase II clinical trials.
Biological Studies: This compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Comparison with Similar Compounds
Illudin M is similar to other sesquiterpene compounds such as illudin S and irofulven . this compound is unique in its ability to alkylate a wide range of biomolecules, leading to its potent cytotoxic effects . Illudin S and irofulven, on the other hand, have been modified to reduce their toxicity and improve their therapeutic indices .
List of Similar Compounds
- Illudin S
- Irofulven
Properties
IUPAC Name |
(1S,5R)-1,5-dihydroxy-2,2,5,7-tetramethylspiro[1H-indene-6,1'-cyclopropane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-10-9(7-13(2,3)12(10)17)11(16)14(4,18)15(8)5-6-15/h7,12,17-18H,5-6H2,1-4H3/t12-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMDIQLUNODCTG-OCCSQVGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C=C2C(=O)C(C13CC3)(C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(C=C2C(=O)[C@](C13CC3)(C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801031276 | |
| Record name | Illudin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146-04-9 | |
| Record name | Illudin M | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Illudin M | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Illudin M | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Illudin M | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801031276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ILLUDIN M | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ASO6A4L61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


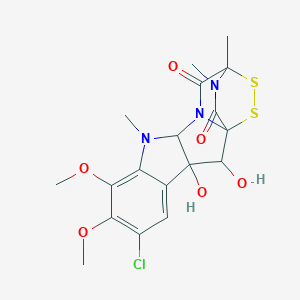

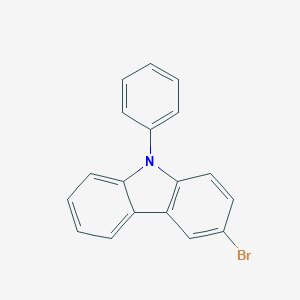

![[4-(Carbamothioylamino)phenyl]thiourea](/img/structure/B73729.png)
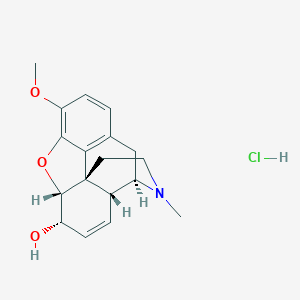

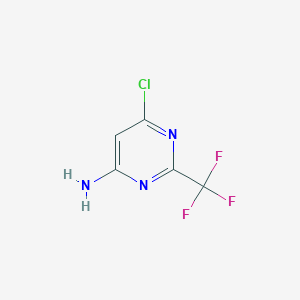
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
